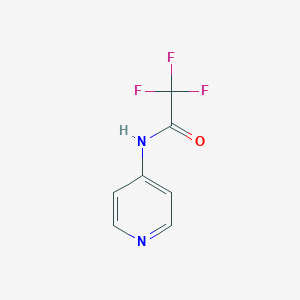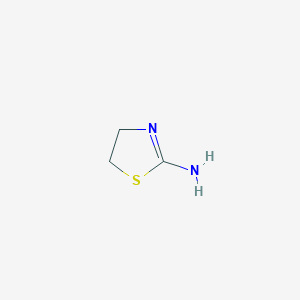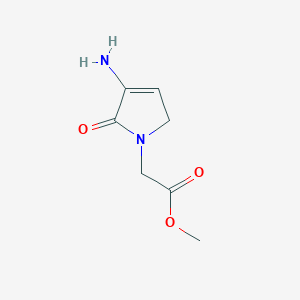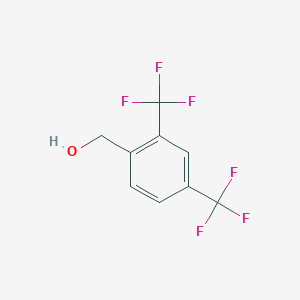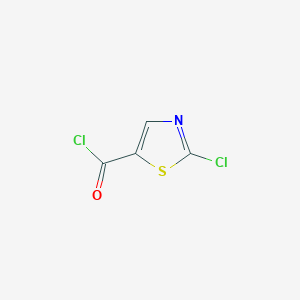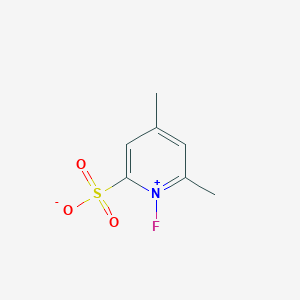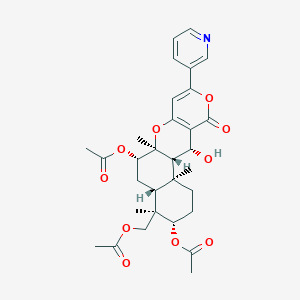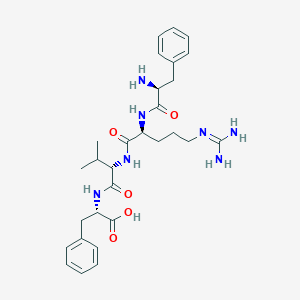
Phenylalanyl-arginyl-valyl-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanyl-arginyl-valyl-phenylalanine (PAVFP) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. PAVFP is a tetrapeptide that is composed of four amino acids: phenylalanine, arginine, valine, and phenylalanine. The peptide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of Phenylalanyl-arginyl-valyl-phenylalanine is not fully understood, but it is believed to be related to its ability to interact with cell membranes. Phenylalanyl-arginyl-valyl-phenylalanine has been shown to penetrate cell membranes and interact with intracellular targets, such as DNA and enzymes. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to modulate ion channels and receptors, which may contribute to its neuroprotective effects.
生化和生理效应
Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to reduce oxidative stress and inflammation, which can protect neurons from damage. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to inhibit tumor growth and metastasis by modulating cell signaling pathways. Phenylalanyl-arginyl-valyl-phenylalanine has also been shown to have antimicrobial effects, which can prevent the growth of bacteria and fungi.
实验室实验的优点和局限性
Phenylalanyl-arginyl-valyl-phenylalanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Phenylalanyl-arginyl-valyl-phenylalanine is also relatively inexpensive compared to other peptides, which makes it a cost-effective option for research. However, Phenylalanyl-arginyl-valyl-phenylalanine has some limitations, including its low potency and specificity, which can limit its effectiveness in certain contexts.
未来方向
There are several future directions for Phenylalanyl-arginyl-valyl-phenylalanine research, including the development of more potent and specific analogs of the peptide. Phenylalanyl-arginyl-valyl-phenylalanine could also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, Phenylalanyl-arginyl-valyl-phenylalanine could be studied in different disease contexts to explore its potential as a broad-spectrum therapeutic agent. Overall, Phenylalanyl-arginyl-valyl-phenylalanine has significant potential for scientific research, and further studies are needed to fully understand its therapeutic applications.
合成方法
Phenylalanyl-arginyl-valyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is a widely used method for synthesizing peptides, where the peptide chain is built one amino acid at a time on a solid support. LPPS, on the other hand, involves the synthesis of the peptide in a liquid phase. Both methods have been used to synthesize Phenylalanyl-arginyl-valyl-phenylalanine, and the purity and yield of the peptide depend on the method used.
科学研究应用
Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, Phenylalanyl-arginyl-valyl-phenylalanine has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In cancer research, Phenylalanyl-arginyl-valyl-phenylalanine has been studied for its potential to inhibit tumor growth and metastasis. Phenylalanyl-arginyl-valyl-phenylalanine has also been studied for its antimicrobial properties, and it has been shown to have antibacterial and antifungal effects.
属性
CAS 编号 |
144548-33-4 |
|---|---|
产品名称 |
Phenylalanyl-arginyl-valyl-phenylalanine |
分子式 |
C29H41N7O5 |
分子量 |
567.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H41N7O5/c1-18(2)24(27(39)35-23(28(40)41)17-20-12-7-4-8-13-20)36-26(38)22(14-9-15-33-29(31)32)34-25(37)21(30)16-19-10-5-3-6-11-19/h3-8,10-13,18,21-24H,9,14-17,30H2,1-2H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 |
InChI 键 |
LIWOHUSRWUWRSX-ZJZGAYNASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N |
序列 |
FRVF |
同义词 |
FRVF peptide H-Phe-Arg-Val-Phe-OH Phe-Arg-Val-Phe phenylalanyl-arginyl-valyl-phenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



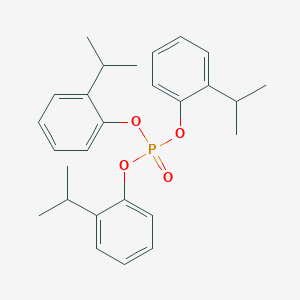
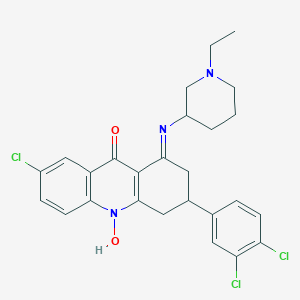
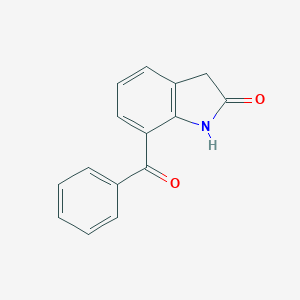
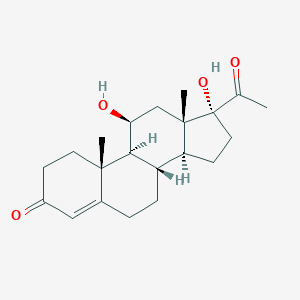
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
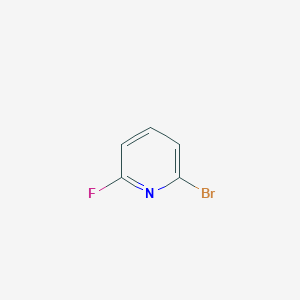
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
